molecular formula C12H12BrF2N3 B1374745 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole CAS No. 1375068-80-6

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

Cat. No. B1374745
CAS RN: 1375068-80-6
M. Wt: 316.14 g/mol
InChI Key: HGNWQMYWHZERSB-UHFFFAOYSA-N
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Description

“5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole” is a chemical compound with the CAS Number: 1375068-80-6 . It has a molecular weight of 316.15 and its molecular formula is C12H12BrF2N3 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H12BrF2N3/c13-8-6-9-12 (11 (15)10 (8)14)18 (17-16-9)7-4-2-1-3-5-7/h6-7H,1-5H2 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.15 and its molecular formula is C12H12BrF2N3 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques

    Benzotriazoles like 1-Bromo- and 1-iodo-benzotriazoles are typically synthesized from 1-chlorobenzotriazole using bromine and iodine. These compounds, especially the bromo-derivatives, are known for being reactive oxidants and sources of electrophilic bromine (Sasse & Storr, 1978).

  • Chemical Reactivity

    Pentachlorobenzotriazole exhibits greater reactivity than 1-chlorobenzotriazole, indicative of the significant influence of halogen character on the chemical properties of benzotriazole derivatives (Sasse & Storr, 1978).

Applications in Biological Screening

  • Antiprotozoal Properties

    Chloro-, bromo-, and methyl-analogues of 1H-benzimidazole and 1H-benzotriazole have been synthesized and tested against the protozoa Acanthamoeba castellanii. Derivatives like 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole demonstrated higher efficacy compared to traditional antiprotozoal agents (Kopanska et al., 2004).

  • Antibacterial Activity

    Novel metal(II) complexes of benzotriazole ligands have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Copper(II) complexes, in particular, exhibited the highest antibacterial activity (Desai & Parekh, 2021).

Potential in Material Science

  • Heterocyclic Scaffold Development

    The creation of fluorinated heterocyclic scaffolds through reactions involving benzotriazole derivatives points to the potential use of these compounds in the development of new materials (Revanna et al., 2013).

  • Role in Synthesis of Cyclosporin

    Benzotriazole derivatives have been employed in the synthesis of complex compounds like cyclosporin, indicating their utility in the synthesis of biologically significant molecules (Li & Xu, 2000).

Novel Compound Formation

  • Generation of Substituted Carbazoles and Cyclopent[b]indoles

    Benzotriazole derivatives are used in the synthesis of a wide range of substituted carbazoles and cyclopent[b]indoles, which are important in various chemical applications (Katritzky et al., 1996).

  • Triazole-Substituted Derivative Synthesis

    The synthesis of 1,2,3-triazole and 1H-1,2,3-benzotriazole-substituted derivatives showcases the versatility of benzotriazole compounds in creating structurally diverse molecules (Huang et al., 2019).

Safety And Hazards

For safety and hazards information, it’s best to refer to the compound’s Material Safety Data Sheet (MSDS) . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2N3/c13-8-6-9-12(11(15)10(8)14)18(17-16-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNWQMYWHZERSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C(=C(C=C3N=N2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742974
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

CAS RN

1375068-80-6
Record name 1H-Benzotriazole, 5-bromo-1-cyclohexyl-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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